molecular formula C14H6F6N4O B12895769 Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- CAS No. 72307-45-0

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro-

Cat. No.: B12895769
CAS No.: 72307-45-0
M. Wt: 360.21 g/mol
InChI Key: BSVNGQSLTKXLAI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves multiple steps, typically starting with the preparation of the pyrazolo-triazine core This core can be synthesized through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrazolo-triazine ring system can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to ethanone, 1-(8-phenyl-4-(trifluoromethyl)pyrazolo(5,1-c)(1,2,4)triazin-3-yl)-2,2,2-trifluoro- include other pyrazolo-triazine derivatives with different substituents. These compounds share the core structure but differ in their chemical properties and biological activities due to variations in the substituents. The presence of trifluoromethyl groups in the compound of interest makes it unique, as these groups significantly influence its chemical reactivity and biological interactions .

Properties

CAS No.

72307-45-0

Molecular Formula

C14H6F6N4O

Molecular Weight

360.21 g/mol

IUPAC Name

2,2,2-trifluoro-1-[8-phenyl-4-(trifluoromethyl)pyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone

InChI

InChI=1S/C14H6F6N4O/c15-13(16,17)10-9(11(25)14(18,19)20)22-23-12-8(6-21-24(10)12)7-4-2-1-3-5-7/h1-6H

InChI Key

BSVNGQSLTKXLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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